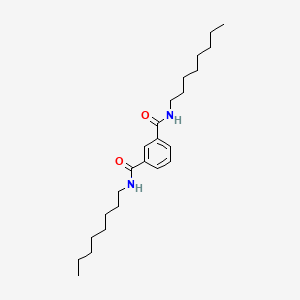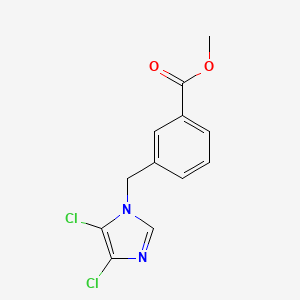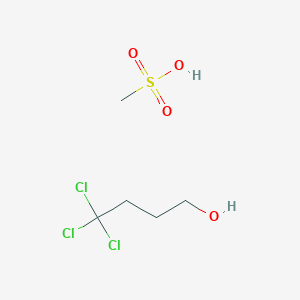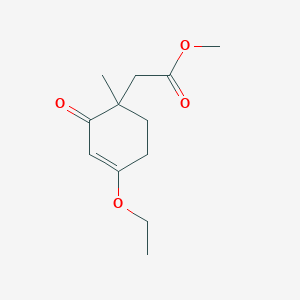![molecular formula C16H25FOSi B12556799 tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane CAS No. 192998-07-5](/img/structure/B12556799.png)
tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane is an organosilicon compound with a complex structure that includes a tert-butyl group, a fluoro-substituted oxirane ring, and a phenylethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a fluoro-substituted epoxide with a phenylethyl group under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride, to facilitate the formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of alkanes or other reduced products.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes .
Aplicaciones Científicas De Investigación
tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or other biological processes.
Mecanismo De Acción
The mechanism by which tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organosilicon compounds with fluoro-substituted oxirane rings or phenylethyl groups. Examples include:
- tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]methylsilane
- tert-Butyl[2-chloro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane .
Uniqueness
The uniqueness of tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
192998-07-5 |
|---|---|
Fórmula molecular |
C16H25FOSi |
Peso molecular |
280.45 g/mol |
Nombre IUPAC |
tert-butyl-[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]-dimethylsilane |
InChI |
InChI=1S/C16H25FOSi/c1-15(2,3)19(4,5)16(17)14(18-16)12-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 |
Clave InChI |
URQDNZKQNXLGPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C1(C(O1)CCC2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)




![5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL](/img/structure/B12556756.png)
![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)
![Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B12556769.png)

![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
![(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene](/img/structure/B12556788.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)
![N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline](/img/structure/B12556795.png)

